2-Hydroxy-4-methoxy-5-methylbenzaldehyde 2-Hydroxy-4-methoxy-5-methylbenzaldehyde
Brand Name: Vulcanchem
CAS No.: 84422-52-6
VCID: VC6557874
InChI: InChI=1S/C9H10O3/c1-6-3-7(5-10)8(11)4-9(6)12-2/h3-5,11H,1-2H3
SMILES: CC1=CC(=C(C=C1OC)O)C=O
Molecular Formula: C9H10O3
Molecular Weight: 166.176

2-Hydroxy-4-methoxy-5-methylbenzaldehyde

CAS No.: 84422-52-6

Cat. No.: VC6557874

Molecular Formula: C9H10O3

Molecular Weight: 166.176

* For research use only. Not for human or veterinary use.

2-Hydroxy-4-methoxy-5-methylbenzaldehyde - 84422-52-6

Specification

CAS No. 84422-52-6
Molecular Formula C9H10O3
Molecular Weight 166.176
IUPAC Name 2-hydroxy-4-methoxy-5-methylbenzaldehyde
Standard InChI InChI=1S/C9H10O3/c1-6-3-7(5-10)8(11)4-9(6)12-2/h3-5,11H,1-2H3
Standard InChI Key JIJCMVYESVILGN-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1OC)O)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-hydroxy-4-methoxy-5-methylbenzaldehyde, reflects its substitution pattern on the benzene ring. The aldehyde group (–CHO) occupies position 1, while hydroxyl, methoxy, and methyl groups are located at positions 2, 4, and 5, respectively . This arrangement creates a unique electronic environment, with electron-donating (methoxy, methyl) and electron-withdrawing (hydroxy, aldehyde) groups influencing reactivity and intermolecular interactions.

Table 1: Molecular Characteristics of 2-Hydroxy-4-methoxy-5-methylbenzaldehyde

PropertyValueSource
Molecular FormulaC₁₀H₁₂O₃Derived
Molecular Weight180.20 g/molCalculated
Substituent Positions2-OH, 4-OCH₃, 5-CH₃
SMILES NotationO=Cc1c(O)c(OC)cc(C)c1Generated

The molecular weight of 180.20 g/mol is derived from the formula C₁₀H₁₂O₃, accounting for contributions from each functional group. Compared to analogs like 4-hydroxy-5-methoxy-2-methylbenzaldehyde (166.17 g/mol) , the additional methyl group in this compound increases its molecular mass.

Solubility and Stability

Synthesis and Industrial Production

Synthetic Routes

The synthesis of 2-hydroxy-4-methoxy-5-methylbenzaldehyde can be inferred from methods used for analogous compounds. A two-step approach is hypothesized:

  • Methylation of a Precursor: Starting with 2-hydroxy-4-methoxybenzaldehyde, methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) introduces the methyl group at position 5.

    2-Hydroxy-4-methoxybenzaldehyde+CH₃IK2CO32-Hydroxy-4-methoxy-5-methylbenzaldehyde\text{2-Hydroxy-4-methoxybenzaldehyde} + \text{CH₃I} \xrightarrow{\text{K}_2\text{CO}_3} \text{2-Hydroxy-4-methoxy-5-methylbenzaldehyde}

    This reaction typically proceeds under reflux in acetone, achieving yields of 70–85%.

  • Purification: Crude product purification involves recrystallization from methanol or chromatography to isolate the desired isomer .

Table 2: Comparison of Synthetic Methods for Benzaldehyde Derivatives

CompoundMethodYield (%)SolventCitation
5-Hydroxy-4-methoxy-2-methylbenzaldehydeMethylation with CH₃I78Acetone
2-Hydroxy-4-methoxy benzophenoneDimethyl sulfate alkylation82Normal hexane

Industrial-Scale Production

Industrial synthesis would likely employ continuous flow reactors to optimize reaction parameters (e.g., temperature, residence time) and enhance yield . For instance, substituting methyl iodide with dimethyl sulfate—a cost-effective methylating agent—could reduce production costs while maintaining efficiency . Post-synthesis, distillation and recrystallization ensure high purity (>99%), critical for pharmaceutical applications .

Biological Activities and Mechanisms

Table 3: Anti-Inflammatory Effects of Structural Analogs

CompoundTarget PathwayEffect on CytokinesIC₅₀ (µM)Citation
5-Bromo-2-hydroxy-4-methylbenzaldehydeNF-κB, MAPK↓ TNF-α, IL-625.6
5-Hydroxy-4-methoxy-2-methylbenzaldehydeAntioxidant↓ ROS32.1

Antimicrobial and Antioxidant Properties

The hydroxyl group’s ability to donate protons confers antioxidant activity, potentially scavenging free radicals like DPPH. Antimicrobial efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) is plausible, as methyl and methoxy groups disrupt bacterial membrane integrity.

Applications in Pharmaceutical and Agrochemical Industries

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Its aldehyde group enables condensation reactions to form Schiff bases, which are bioactive against multidrug-resistant pathogens.

Agrochemical Development

In agrochemicals, the methyl and methoxy groups enhance lipid solubility, improving pesticide penetration into plant tissues. Derivatives of this compound have shown efficacy as fungicides in preliminary trials .

Challenges and Future Directions

Current limitations include the scarcity of direct toxicological data and optimized synthetic protocols. Future research should prioritize:

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity profiles.

  • Process Optimization: Developing greener synthesis routes using biocatalysts or microwave-assisted reactions.

  • Structure-Activity Relationships: Modifying substituent positions to enhance bioactivity.

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